Prostaglandin E2

Prostanoid Receptor Pharmacology EP1 Receptor Binding Competitive Displacement Assay

EP receptor researchers require a validated endogenous agonist with defined receptor pharmacology. Substitution with PGE1 or PGF2α compromises assay validity due to divergent receptor profiles. PGE2 (CAS 363-24-6) is the sole endogenous ligand activating all four EP subtypes (Kd 1-10 nM). • EP1 Gold Standard: Ki ~15 nM for binding/antagonism assays • EP4 Biased Agonism: Unique Gαs-cAMP signaling vs PGE1/PGF2α • Platelet EP3/EP4: No IP receptor confounding • HSC Engraftment: Validated ex vivo tool for transplantation

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 363-24-6
Cat. No. B1670697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin E2
CAS363-24-6
Synonymsalpha, PGE2
alpha, Prostaglandin E2
Dinoprostone
E2 alpha, Prostaglandin
E2, Prostaglandin
E2alpha, Prostaglandin
Gel, Prepidil
PGE2
PGE2 alpha
PGE2alpha
Prepidil Gel
Prostaglandin E2
Prostaglandin E2 alpha
Prostaglandin E2alpha
Prostenon
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyXEYBRNLFEZDVAW-ARSRFYASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin E2 (CAS 363-24-6): An Endogenous Prostanoid with Broad EP Receptor Affinity and Diverse Biological Actions


Prostaglandin E2 (PGE2), a primary cyclooxygenase product derived from arachidonic acid, is an endogenous lipid mediator belonging to the prostanoid family. It is the cognate ligand for four distinct G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4, which collectively mediate its pleiotropic physiological and pathological functions [1]. PGE2 binds these receptors with high affinity, with reported Kd values typically falling in the range of 1-10 nM . Its actions are central to a vast array of processes, including inflammation, vasodilation, smooth muscle relaxation, fertility, gastric mucosal integrity, platelet aggregation, and hematopoietic stem cell homeostasis .

Broad EP receptor study fit for pleiotropic signaling research
Endogenous GPCR ligand for inflammation and vasodilation models
High-affinity EP4/Gαs-cAMP pathway reference agonist context

Why Other Prostaglandin Analogs Cannot Be Simply Substituted for Prostaglandin E2


Despite structural similarities among prostanoids, simple substitution of PGE2 with analogs like PGE1 or PGF2α is not scientifically valid due to profound differences in receptor pharmacology, signaling bias, and functional outcomes. These molecules exhibit distinct receptor binding profiles; for instance, PGE2 is the only one that activates all four EP receptor subtypes with high affinity [1]. Critically, they also demonstrate functional selectivity, or biased agonism, at the receptor level, where PGE2 is the most selective activator of the Gαs signaling pathway at the EP4 receptor, a profile not shared by PGE1 or PGF2α [2]. Furthermore, the metabolic stability and degradation pathways differ significantly among these compounds, impacting their effective half-life and the cellular context in which they can be studied [3].

PGE2
Broad EP Receptor Profile
Activates EP1-EP4 with high affinity, supporting pleiotropic pathway studies.
PGE1 / PGF2α
Restricted or Biased Activation
Receptor affinity and functional selectivity profiles differ significantly, shifting signaling context.
PGE2
EP4/Gαs Signaling Pathway
Most selective endogenous activator of Gαs-cAMP at EP4, defining baseline biased agonism.
PGE1 Alcohol
Divergent Functional Selectivity
Biased toward β-arrestin pathway; substitution may confound EP4-mediated response interpretation.
PGE2
Stability & Handling Context
Established degradation pathways inform method-specific handling and experimental design.
Other Prostanoids
Metabolic Stability May Differ
Different half-life profiles may shift exposure context, requiring model-specific stability review.

Quantitative Evidence Guide for Prostaglandin E2: Key Differentiators vs. Closest Analogs


Superior EP1 Receptor Affinity of PGE2 Compared to PGE1

In a direct, head-to-head radioligand binding study on recombinant human EP1 receptors, PGE2 exhibited significantly higher affinity than its close structural analog PGE1. This was measured by the ability of unlabeled PGE2 and PGE1 to displace specifically bound [3H]-PGE2. [1]

EP1 Affinity: PGE2 vs PGE1
Head-to-head
Ki = 14.9 nM vs 165 nM
~11-fold higher affinity reported
Supports EP1 pathway-specific assay context
HEK-293 cells, [³H]-PGE2 binding
Prostanoid Receptor Pharmacology EP1 Receptor Binding Competitive Displacement Assay

PGE2 Exhibits the Most Selective Gαs Activation Profile at EP4 Receptors

A systematic analysis of functional selectivity at the EP4 receptor revealed that while PGE2, PGF2α, and PGE1-alcohol are structurally related agonists, they exhibit distinct biases in their activation of downstream signaling pathways. PGE2 was the most selective agonist for activating the Gαs protein pathway. [1]

EP4 Functional Selectivity
Head-to-head
Most selective Gαs activator
PGF2α biased to Gαi1; PGE1 alcohol to β-arrestin
Reported biased agonism context for EP4-Gαs signaling
BRET assay, human EP4 in HEK293
Functional Selectivity Biased Agonism EP4 Receptor Signaling BRET Assay

Distinct EP Receptor Subtype Affinity Fingerprint of PGE2

PGE2 is unique among endogenous prostanoids in its ability to bind all four EP receptor subtypes (EP1-EP4) with high affinity. This contrasts with other prostaglandins that show more restricted or lower-affinity binding profiles across the same receptors. The KD values of PGE2 for rat EP receptors illustrate this broad, high-affinity interaction. [1]

EP Subtype Affinity Fingerprint
Cross-study
KD ~1–24 nM across EP1-EP4
Rank: PGE2 = PGE1 > iloprost > PGF2α > PGD2
Supports broad EP engagement pathway interpretation
Recombinant rat/human receptors
EP Receptor Subtypes Receptor Binding Affinity Selectivity Profile KD Values

PGE2 vs. PGE1: Differential Receptor Utilization for Platelet Function

While both PGE2 and PGE1 can modulate human platelet function, they achieve this through distinct receptor interactions. A comparative study using selective antagonists confirmed that PGE2's effects are mediated solely through EP3 and EP4 receptors, whereas PGE1 acts through EP3 and IP receptors. [1]

Platelet Receptor Utilization
Head-to-head
EP3/EP4 vs EP3/IP profile
Inhibition mediated by EP4 (PGE2) vs IP (PGE1)
Endpoint context for EP3/EP4 platelet signaling studies
Human platelet aggregation and VASP assays
Platelet Aggregation EP3 and IP Receptors cAMP Signaling

Procurement-Driven Application Scenarios for Prostaglandin E2 Based on Evidence


EP1 Receptor Pharmacology & Drug Screening

PGE2 is the gold-standard reference agonist for characterizing novel compounds at the human EP1 receptor. Its high affinity (Ki ~15 nM) [1] makes it essential for competitive binding assays, functional antagonism studies, and establishing baseline activity in cell lines engineered to express EP1. The ~11-fold difference in affinity compared to PGE1 underscores the importance of using PGE2 as the primary ligand for reliable and sensitive assay development.

Functional Selectivity & GPCR Signaling Studies

For investigations into GPCR functional selectivity (biased agonism) at the EP4 receptor, PGE2 is the indispensable endogenous ligand. It serves as the reference point for Gαs-mediated cAMP signaling [1]. Its unique signaling fingerprint, which is distinct from other prostanoids like PGF2α and PGE1 alcohol, makes it the only appropriate tool for establishing baseline signaling pathways before characterizing the potential biased actions of synthetic analogs.

Platelet Biology and Thrombosis Research

In studies designed to dissect the role of prostanoid receptors in platelet function, PGE2 is the required tool to specifically interrogate EP3/EP4-mediated signaling [1]. The finding that PGE1 acts via IP receptors, while PGE2 does not, means that PGE2 is the only endogenous agonist that can be used to study the functional consequences of EP3/EP4 balance without confounding signals from the IP receptor.

Hematopoietic Stem Cell (HSC) Expansion and Engraftment

PGE2 and its stable analog, dmPGE2, are key reagents for ex vivo manipulation of hematopoietic stem cells to enhance engraftment in transplantation models [1]. This is a highly specialized application directly linked to the compound's unique ability to modulate HSC homeostasis, a property not shared by other endogenous prostaglandins. The quantitative improvement in engraftment frequency demonstrated in preclinical models provides a clear, data-driven rationale for its use in cell therapy research and development.

Application
Selection Property
Validation Focus
EP1 Receptor Pharmacology & Screening
Reported EP1 affinity context
EP1 competitive binding and functional antagonism assays
GPCR Functional Selectivity Studies
EP4 Gαs pathway-selective reference agonist
Biased agonism and cAMP signaling endpoint interpretation
Platelet Biology & Thrombosis Research
Specific EP3/EP4 receptor interaction profile
Platelet function and VASP phosphorylation endpoint review
Hematopoietic Stem Cell Homeostasis Models
HSC modulation response context
Engraftment model endpoint and ex vivo expansion review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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